molecular formula C8H3F5O2 B13428378 3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde

3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B13428378
M. Wt: 226.10 g/mol
InChI Key: ANLGJRRMGAVXQK-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde: is an aromatic aldehyde with the molecular formula C8H3F5O2 and a molecular weight of 226.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Replacement of functional groups on the benzaldehyde ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. For example, it may inhibit specific enzymes or interfere with cellular pathways. The exact mechanism can vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison: 3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde is unique due to the presence of both fluorine atoms and a trifluoromethoxy group on the benzaldehyde ring. This combination of substituents can influence its reactivity and properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H3F5O2

Molecular Weight

226.10 g/mol

IUPAC Name

3,6-difluoro-2-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H3F5O2/c9-5-1-2-6(10)7(4(5)3-14)15-8(11,12)13/h1-3H

InChI Key

ANLGJRRMGAVXQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)OC(F)(F)F)F

Origin of Product

United States

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